molecular formula C18H20N2S B11054190 (4-Benzylpiperazin-1-yl)(phenyl)methanethione

(4-Benzylpiperazin-1-yl)(phenyl)methanethione

Cat. No.: B11054190
M. Wt: 296.4 g/mol
InChI Key: HLKOOYYSACZKLU-UHFFFAOYSA-N
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Description

(4-benzylpiperazino)(phenyl)methanethione is a compound that features a piperazine ring substituted with a benzyl group and a phenyl group attached to a methanethione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazino)(phenyl)methanethione typically involves the reaction of 4-benzylpiperazine with a phenylmethanethione precursor.

Industrial Production Methods

Industrial production methods for (4-benzylpiperazino)(phenyl)methanethione are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(4-benzylpiperazino)(phenyl)methanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methanethiol group.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methanethiol derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzyl and phenyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-benzylpiperazino)(phenyl)methanethione is not fully understood. it is believed to interact with biological targets through its piperazine ring, which can mimic the structure of neurotransmitters and other bioactive molecules. The methanethione group may also play a role in modulating the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-benzylpiperazino)(phenyl)methanethione is unique due to its combination of a piperazine ring with both benzyl and phenyl groups, along with a methanethione moiety. This structural arrangement provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H20N2S

Molecular Weight

296.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-phenylmethanethione

InChI

InChI=1S/C18H20N2S/c21-18(17-9-5-2-6-10-17)20-13-11-19(12-14-20)15-16-7-3-1-4-8-16/h1-10H,11-15H2

InChI Key

HLKOOYYSACZKLU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=CC=C3

Origin of Product

United States

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